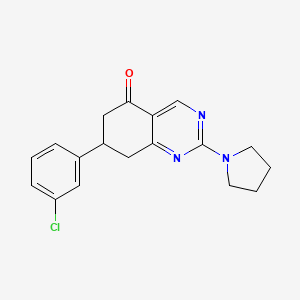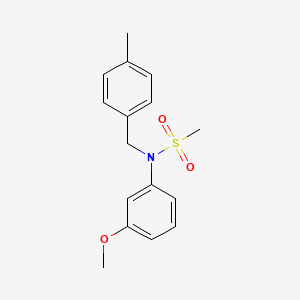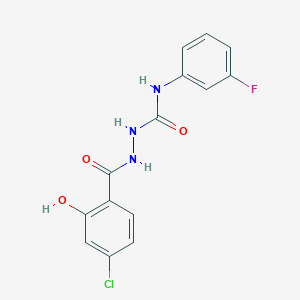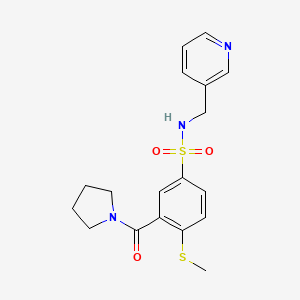
7-(3-chlorophenyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone
説明
7-(3-chlorophenyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone, also known as CPQ, is a synthetic compound that belongs to the quinazolinone family. CPQ has been found to exhibit a range of biological activities, including anticonvulsant, anxiolytic, and analgesic effects.
作用機序
7-(3-chlorophenyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the brain. This leads to an increase in the activity of the receptor, resulting in an overall increase in the inhibitory tone in the brain. 7-(3-chlorophenyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone also modulates the activity of the glutamate receptor, which is the primary excitatory neurotransmitter in the brain. This leads to a decrease in the activity of the receptor, resulting in an overall decrease in the excitatory tone in the brain.
Biochemical and Physiological Effects:
7-(3-chlorophenyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone has been found to exhibit anticonvulsant, anxiolytic, and analgesic effects in animal models. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. 7-(3-chlorophenyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone has been found to modulate the activity of various neurotransmitters, including GABA, glutamate, and dopamine, which are involved in the regulation of mood, pain, and cognition.
実験室実験の利点と制限
7-(3-chlorophenyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone has several advantages for lab experiments, including its high potency and selectivity for the GABA-A receptor. However, 7-(3-chlorophenyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone also has limitations, including its poor solubility in water, which can make it difficult to administer in vivo. 7-(3-chlorophenyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone also has a short half-life, which can limit its duration of action.
将来の方向性
There are several future directions for 7-(3-chlorophenyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone research, including the investigation of its potential as a treatment for neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. 7-(3-chlorophenyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone could also be further studied for its potential as an analgesic and anxiolytic agent. Additionally, the development of new analogs of 7-(3-chlorophenyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone could lead to the discovery of more potent and selective compounds for the treatment of neurological disorders.
科学的研究の応用
7-(3-chlorophenyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone has been extensively studied for its anticonvulsant, anxiolytic, and analgesic effects. It has also been investigated for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and depression. 7-(3-chlorophenyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone has been found to modulate the activity of various neurotransmitters, including GABA, glutamate, and dopamine, which are involved in the regulation of mood, pain, and cognition.
特性
IUPAC Name |
7-(3-chlorophenyl)-2-pyrrolidin-1-yl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c19-14-5-3-4-12(8-14)13-9-16-15(17(23)10-13)11-20-18(21-16)22-6-1-2-7-22/h3-5,8,11,13H,1-2,6-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDPLRDSNIKWAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C3C(=N2)CC(CC3=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-chlorophenyl)-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-5,7-dimethyl-2H-chromen-2-one](/img/structure/B4777170.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4777177.png)
![N-[4-({[(4-methoxyphenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide](/img/structure/B4777187.png)


![2-({[3-(anilinocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4777213.png)
![2-[(3-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4777217.png)
![propyl 4-[({[3-(3-nitrophenyl)acryloyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4777230.png)

![2-{[4-(3-phenoxyphenoxy)butyl]thio}pyrimidine](/img/structure/B4777245.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B4777246.png)
![4-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4777259.png)

![1-(4-ethylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4777276.png)